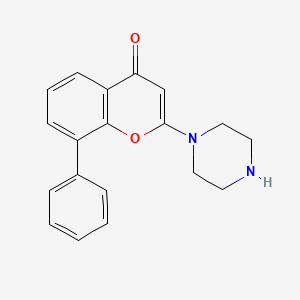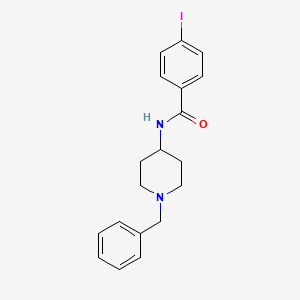
PSB 069
描述
PSB 069 是一种化学化合物,以其作为核苷三磷酸二磷酸水解酶 (NTPDases) 的非选择性抑制剂而闻名。这些酶参与核苷三磷酸和二磷酸的水解,在各种生物过程中起着至关重要的作用。 This compound 特别以其以相似效力抑制 NTPDases 1、2 和 3 的能力而闻名 .
科学研究应用
PSB 069 在科学研究中有着广泛的应用:
化学: 用作研究 NTPDases 抑制及其在核苷酸代谢中的作用的工具。
生物学: 有助于了解 NTPDases 在细胞过程中的生物学功能。
医学: 研究其在 NTPDases 发挥关键作用的疾病(如癌症和炎症性疾病)中的潜在治疗应用。
作用机制
PSB 069 通过抑制 NTPDases 的活性发挥作用。该化合物与酶的活性位点结合,阻止核苷三磷酸和二磷酸的水解。这种抑制会破坏 NTPDases 的正常功能,导致核苷酸水平发生改变,并随后产生生物学效应。 分子靶标包括 NTPDases 1、2 和 3,所涉及的途径与核苷酸代谢和信号传导有关 .
生化分析
Biochemical Properties
PSB 069 is a potent inhibitor of NTPDases 1, 2, and 3, with similar potencies . NTPDases are enzymes that hydrolyze nucleoside triphosphates and diphosphates to monophosphates, thus regulating the availability of nucleotides for various cellular processes. By inhibiting these enzymes, this compound can modulate the levels of extracellular nucleotides, which are involved in signaling pathways that affect various physiological functions.
Cellular Effects
The effects of this compound on cellular processes are significant due to its role in modulating extracellular nucleotide levels. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the availability of nucleotides. For example, the inhibition of NTPDases by this compound can lead to increased levels of ATP and ADP in the extracellular space, which can activate purinergic receptors and trigger downstream signaling events .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of NTPDases, thereby inhibiting their enzymatic activity. This inhibition prevents the hydrolysis of nucleoside triphosphates and diphosphates, leading to an accumulation of these molecules in the extracellular space. The binding interactions between this compound and NTPDases involve specific amino acid residues in the active sites of the enzymes, which are critical for their catalytic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time depending on its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained inhibition of NTPDases, resulting in prolonged alterations in extracellular nucleotide levels and associated cellular responses .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit NTPDases without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including adverse impacts on cellular function and overall health. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of NTPDases, beyond which additional increases in dosage do not proportionally enhance the inhibitory effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide metabolism. By inhibiting NTPDases, this compound affects the hydrolysis of nucleoside triphosphates and diphosphates, thereby influencing the levels of these metabolites. This can impact various cellular processes that rely on nucleotides, including energy production, signal transduction, and nucleic acid synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the concentration and activity of this compound in different tissues, influencing its overall efficacy and potential side effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its inhibitory effects on NTPDases. The compound may be directed to these compartments through targeting signals or post-translational modifications that guide its distribution within the cell. The subcellular localization of this compound is critical for its activity, as it ensures that the compound reaches the sites where NTPDases are active and can effectively inhibit their function .
准备方法
合成路线和反应条件
PSB 069,化学名称为 1-氨基-4-(4-氯苯基)氨基蒽醌-2-磺酸钠盐,可以通过一系列有机反应合成反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂,可能需要超声和加热技术来提高溶解度 .
工业生产方法
虽然 this compound 的具体工业生产方法尚未广泛记录,但该化合物在实验室环境中的合成为扩大生产提供了基础。该过程涉及严格控制反应条件,以确保高纯度和高产率。 该化合物通常在室温下存放在密封容器中,以防止吸湿 .
化学反应分析
反应类型
PSB 069 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变 this compound 中存在的官能团,从而改变其化学性质。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应
主要产品
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生醌衍生物,而还原可能会产生胺衍生物 .
相似化合物的比较
PSB 069 与其他 NTPDase 抑制剂进行比较,例如:
ARL 67156: NTPDase 1 的选择性抑制剂。
POM 1: 另一种非选择性 NTPDases 抑制剂。
苏拉明: 一种广谱抑制剂,对多种 NTPDases 具有活性。
独特性
This compound 的独特之处在于其耐受性良好,并且以相似的效力强烈抑制 NTPDases 1、2 和 3。 这种广谱抑制使其成为研究和潜在治疗应用中的一种有价值的工具 .
属性
IUPAC Name |
sodium;1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O5S.Na/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25;/h1-9,23H,22H2,(H,26,27,28);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINIBOSGQKLOIT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


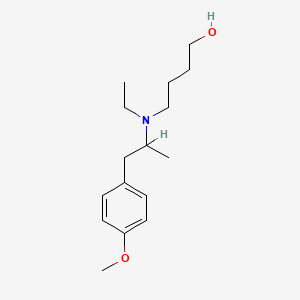


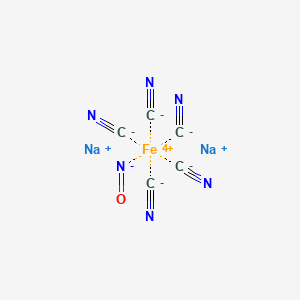
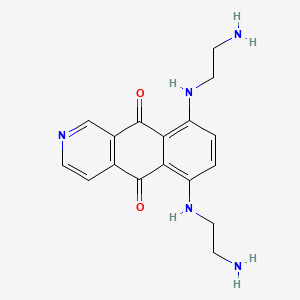
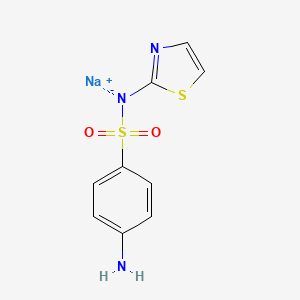
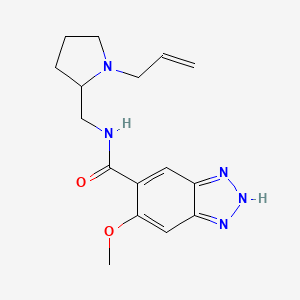
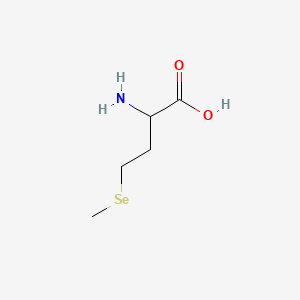
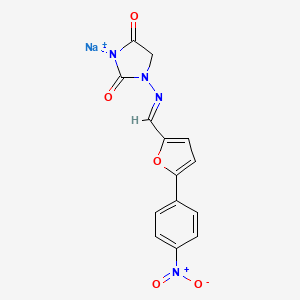
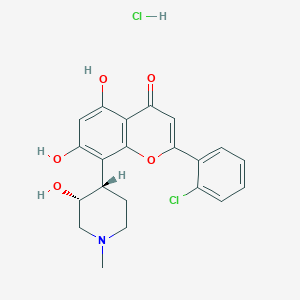
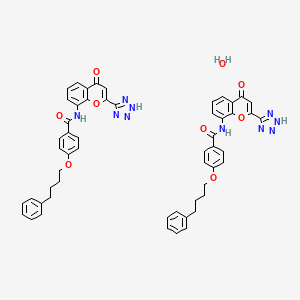
![(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride](/img/structure/B1662884.png)
